Sodium chenodeoxycholate

Catalog No.
S656171
CAS No.
2646-38-0
M.F
C24H40O4
M. Wt
392.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium chenodeoxycholate

CAS Number

2646-38-0

Product Name

Sodium chenodeoxycholate

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1

InChI Key

RUDATBOHQWOJDD-BSWAIDMHSA-N

SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Solubility

0.0899 mg/mL

Synonyms

Acid, Chenic, Acid, Chenique, Acid, Chenodeoxycholic, Acid, Gallodesoxycholic, Chenic Acid, Chenique Acid, Chenix, Chenodeoxycholate, Chenodeoxycholate, Sodium, Chenodeoxycholic Acid, Chenodiol, Chenofalk, Chenophalk, Gallodesoxycholic Acid, Henohol, Quenobilan, Quenocol, Sodium Chenodeoxycholate

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Investigating Bacterial Activity

Researchers have utilized SC to study the responses of bacteria to various stimuli. In a study published in the journal "Mutation Research," SC was employed to assess the DNA repair response in the bacterium Escherichia coli []. This research provided insights into the mechanisms by which bacteria cope with DNA damage.

Studying Spore Germination

SC has also been used to investigate the factors influencing the germination of Clostridium difficile spores, a bacterium responsible for antibiotic-associated diarrhea. A study published in "Applied and Environmental Microbiology" employed SC to examine the physical and chemical factors affecting spore germination []. This research holds potential for developing strategies to prevent C. difficile infections.

Other Research Applications

Beyond the aforementioned examples, SC finds applications in various other research areas, including:

  • Cellular Studies: SC can be used to permeabilize cell membranes, allowing researchers to introduce various molecules into cells for further study [].
  • Drug Development: SC can be utilized to assess the solubility and absorption characteristics of potential drug candidates [].

Sodium chenodeoxycholate is a bile acid salt derived from chenodeoxycholic acid, primarily found in the bile of humans and other mammals. Its chemical formula is C24H39NaO4C_{24}H_{39}NaO_4 and it plays a crucial role in the digestion and absorption of dietary fats. As a detergent, sodium chenodeoxycholate facilitates the solubilization of lipids in the intestinal lumen, enhancing their absorption through the intestinal epithelium . This compound is often conjugated with amino acids such as glycine or taurine, which further increases its solubility and functionality in the digestive process .

In the digestive system, SC acts as a detergent. Its amphipathic structure allows it to emulsify dietary fats, breaking them down into smaller particles for efficient absorption by the small intestine. Additionally, SC stimulates bile secretion from the liver and promotes cholesterol excretion [].

  • Toxicity: SC can be toxic at high doses, causing diarrhea, abdominal pain, and electrolyte imbalances [].
  • Other Hazards: SC is generally non-flammable but can be irritating to the skin and eyes.
, particularly those involving lipid metabolism. It can undergo biotransformation in the gut microbiota, leading to the formation of secondary bile acids such as deoxycholic acid through 7α-dehydroxylation . Additionally, sodium chenodeoxycholate can inhibit the enzyme hydroxy-methyl-glutaryl-coenzyme A reductase, which is a key regulatory step in cholesterol biosynthesis . This inhibition underscores its potential therapeutic applications in managing cholesterol levels.

Sodium chenodeoxycholate exhibits several biological activities. It has been shown to influence gastrointestinal motility and colonic transit times, with studies indicating that it may have different effects depending on the context of use. For instance, sodium chenodeoxycholate can increase colonic transit in healthy individuals but may have varying effects in conditions like irritable bowel syndrome . Furthermore, it enhances intracellular calcium levels, which can influence various cellular processes .

Sodium chenodeoxycholate can be synthesized through several methods:

  • Extraction from Bile: It can be isolated from animal bile where it naturally occurs.
  • Chemical Synthesis: Laboratory synthesis involves hydroxylation and conjugation reactions starting from cholesterol or other bile acids.
  • Microbial Transformation: Certain bacteria can convert primary bile acids into sodium chenodeoxycholate through enzymatic processes.

These methods allow for both natural extraction and synthetic production, catering to different research and clinical needs.

Sodium chenodeoxycholate has various applications:

  • Medical Use: It is used clinically for dissolving cholesterol gallstones due to its ability to emulsify fats and facilitate their breakdown .
  • Research: It serves as a model compound in studies of bile acid metabolism and interactions with lipid membranes.
  • Pharmaceuticals: Sodium chenodeoxycholate is investigated for its potential role in drug delivery systems due to its surfactant properties.

Research has indicated that sodium chenodeoxycholate interacts with various biological molecules and systems. For example, it has been studied for its effects on intestinal permeability and motility, highlighting its dual role as both a therapeutic agent and a modulator of gut function . Additionally, studies involving micellar structures have shown how sodium chenodeoxycholate forms complexes with other compounds, influencing their solubility and bioavailability .

Sodium chenodeoxycholate shares similarities with several other bile acids and their salts. Here are some comparable compounds:

CompoundChemical FormulaUnique Features
Sodium deoxycholateC24H39NaO4Derived from cholic acid; more potent at emulsifying fats.
Sodium taurocholateC26H45NNaO7SConjugated with taurine; enhances fat absorption significantly.
Sodium glycocholateC26H43NNaO6Conjugated with glycine; involved in lipid digestion.
Chenodeoxycholic acidC24H40O4The parent compound; not a salt but crucial for bile acid synthesis.

Sodium chenodeoxycholate is unique due to its specific role in cholesterol metabolism and its distinct influence on gastrointestinal motility compared to these similar compounds. Its ability to modulate both lipid absorption and bile acid recycling sets it apart within this class of molecules.

Sodium chenodeoxycholate (C₂₄H₃₉NaO₄) is the sodium salt of chenodeoxycholic acid, a primary bile acid synthesized in the liver from cholesterol. Its IUPAC name is sodium (4R)-4-[(3R,5S,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate. Structurally, it features a steroid nucleus with hydroxyl groups at positions 3α and 7α, a carboxyl group at position 24, and a sodium ion counterbalancing the deprotonated carboxylate group. This amphipathic structure enables micelle formation, critical for lipid solubilization.

Table 1: Key Chemical Properties of Sodium Chenodeoxycholate

PropertyValueSource
Molecular Weight414.55 g/mol
Melting Point298°C (decomposes)
Solubility>20 mg/mL in water
Purity≥97.0% (GC)
CAS Registry Number2646-38-0

Synonyms include chenodeoxycholic acid sodium salt, chenodiol, and sodium 3α,7α-dihydroxy-5β-cholan-24-oate.

Historical Context: Discovery and Evolution of Research Focus

Sodium chenodeoxycholate was first isolated in 1924 from goose bile, reflected in its "cheno" prefix (Greek: χήν, "goose"). Early 20th-century studies identified its role in lipid digestion, but research intensified in the 1970s when it was repurposed for gallstone dissolution. By the 1980s, its ability to modulate cholesterol metabolism via nuclear receptors like farnesoid X receptor (FXR) became a focal point.

Table 2: Milestones in Sodium Chenodeoxycholate Research

YearDevelopmentSignificance
1924Isolation from goose bileInitial structural characterization
1976Marketed as Chenofalk® for gallstonesFirst therapeutic application
1999Off-label use for cerebrotendinous xanthomatosisExpanded clinical utility
2017EMA approval for CTX treatmentFormal recognition of orphan drug status
2025FDA approval for CTX (branded as Ctexli®)Validation of molecular mechanisms

The compound’s transition from a digestive surfactant to a targeted therapeutic agent underscores its biochemical versatility.

Significance in Academic Research: Multidisciplinary Relevance

Sodium chenodeoxycholate bridges biochemistry, pharmacology, and materials science:

  • Biochemistry: As a primary bile acid, it regulates cholesterol homeostasis by activating FXR, which suppresses cholesterol 7α-hydroxylase (CYP7A1) and HMG-CoA reductase. This feedback mechanism reduces hepatic cholesterol synthesis and promotes biliary cholesterol excretion.
  • Pharmacology: It is used to dissolve cholesterol gallstones and treat cerebrotendinous xanthomatosis (CTX), a rare genetic disorder characterized by abnormal cholesterol metabolism. Recent studies also highlight its role in activating brown adipose tissue (BAT), suggesting potential applications in metabolic syndrome.
  • Materials Science: Its surfactant properties facilitate nanoparticle synthesis for drug delivery systems.

Table 3: Research Applications by Discipline

DisciplineApplicationMechanism
BiochemistryCholesterol homeostasisFXR activation and CYP7A1 inhibition
PharmacologyCTX treatmentReplacement therapy for bile acid deficiency
Metabolic ResearchBAT activationTGR5 receptor modulation
NanotechnologyDrug delivery systemsMicelle formation and stabilization

This multidisciplinary utility positions sodium chenodeoxycholate as a cornerstone compound in both basic and applied research.

Structural Analysis

Stereochemical Configuration and Molecular Formula

Sodium chenodeoxycholate possesses the molecular formula C₂₄H₃₉NaO₄ with a molecular weight of 414.55 grams per mole [1] [2] [3]. The compound exhibits a complex stereochemical configuration characteristic of bile acid salts, featuring multiple chiral centers within its steroid backbone [1]. The International Union of Pure and Applied Chemistry name for this compound is sodium (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate [1].

The structural framework consists of a steroid nucleus derived from cholanic acid with hydroxyl groups positioned at the 3-alpha and 7-alpha positions [2] [3]. The carboxylate group at position 24 forms the ionic interaction with the sodium cation [1] [4]. The compound demonstrates absolute stereochemistry with ten defined stereocenters and zero E/Z centers [4]. The three-dimensional arrangement shows the characteristic rigid steroid backbone with specific spatial orientation of functional groups that determines its physicochemical properties [1] [4].

Table 1: Molecular Structure Data for Sodium Chenodeoxycholate

ParameterValueReference
Molecular FormulaC₂₄H₃₉NaO₄ [1] [2] [3]
Molecular Weight414.55 g/mol [1] [2] [3]
Chemical Abstracts Service Number2646-38-0 [1] [2] [3]
Defined Stereocenters10/10 [4]
Charge0 [4]
International Chemical Identifier KeyWDFRNBJHDMUMBL-OICFXQLMSA-M [4]

Tautomerism and Conjugation States

Sodium chenodeoxycholate exists primarily as an unconjugated bile salt, representing the sodium salt form of chenodeoxycholic acid [5] [6]. The compound demonstrates limited tautomeric behavior due to the stability of its steroid ring system and the ionic nature of the carboxylate group [5] [7]. Unlike conjugated bile acids, sodium chenodeoxycholate lacks amino acid conjugation at the carboxylic acid terminus [6] [8].

The conjugation state significantly influences the compound's physicochemical properties compared to its glycine and taurine conjugated counterparts [6] [9]. Research indicates that unconjugated bile salts like sodium chenodeoxycholate exhibit different micellization behaviors and critical micelle concentrations compared to their conjugated forms [9] [10]. The unconjugated state results in a higher critical micelle concentration and smaller aggregation numbers relative to conjugated bile salts [9] [11].

Comparative studies demonstrate that the free carboxylate group in sodium chenodeoxycholate provides different hydrogen bonding patterns and electrostatic interactions compared to glycine or taurine conjugated derivatives [6] [8]. The unconjugated nature allows for more direct ionic interactions with counterions and influences the compound's solubility characteristics [9] [10].

Physicochemical Properties

Solubility Profiles in Organic and Aqueous Solvents

Sodium chenodeoxycholate exhibits variable solubility characteristics across different solvent systems, reflecting its amphiphilic nature [12] [13] [14]. In aqueous systems, the compound demonstrates excellent water solubility at 20 milligrams per milliliter, making it highly bioavailable in physiological conditions [12] [13]. The aqueous buffer solubility remains consistent across various buffer systems, maintaining solubility levels of approximately 20 milligrams per milliliter [12] [13].

Table 2: Solubility Profile of Sodium Chenodeoxycholate

Solvent SystemSolubility (mg/mL)Reference
Water20 [12] [13]
Aqueous Buffers20 [12] [13]
Phosphate Buffered Saline (pH 7.2)0.5 [14]
Dimethyl Sulfoxide10 [14]
Dimethylformamide3 [14]
Ethanol1 [14]

The organic solvent solubility pattern reveals the compound's selective dissolution characteristics [14]. Dimethyl sulfoxide provides the highest organic solubility at 10 milligrams per milliliter, followed by dimethylformamide at 3 milligrams per milliliter [14]. Ethanol shows limited solubility at 1 milligram per milliliter, indicating the compound's preference for polar aprotic solvents over protic organic solvents [14].

Critical micelle concentration studies reveal temperature-dependent behavior, with values ranging from 1 to 5 millimolar depending on ionic strength and measurement methodology [15] [16] [17]. The compound forms small aggregates with aggregation numbers typically ranging from 5 to 17 molecules per micelle, significantly lower than conventional surfactants [15] [18] [11].

Thermal Stability and Decomposition Pathways

Sodium chenodeoxycholate demonstrates thermal decomposition behavior with a melting point of 298°C accompanied by decomposition [19] [20] [21]. The compound exhibits thermal stability under normal storage conditions but undergoes degradation at elevated temperatures [21] [22]. The decomposition temperature coincides with the melting point, indicating that the compound does not maintain structural integrity upon phase transition [21] [22].

Table 3: Thermal Properties of Sodium Chenodeoxycholate

PropertyValueReference
Melting Point298°C (decomposition) [19] [20] [21]
Decomposition Temperature298°C [21] [22]
Flash Point298.8°C [19]
Boiling Point547.1°C at 760 mmHg [19] [22]
Storage Temperature+15°C to +30°C [14]

Temperature-dependent micellization studies indicate that increasing temperature from 15°C to 85°C results in continuous decrease in hydrodynamic radius, suggesting thermal disruption of micellar structures [23]. The thermal behavior reflects the balance between hydrophobic interactions stabilizing the steroid backbone and electrostatic repulsions between charged carboxylate groups [23] [24].

The compound maintains chemical stability under recommended storage conditions between +15°C to +30°C, with degradation occurring primarily through thermal decomposition pathways at elevated temperatures [14] [21]. The absence of available flash point data below the decomposition temperature suggests limited volatility under normal conditions [21].

Spectroscopic Signatures (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of sodium chenodeoxycholate in aqueous solution [25] [26]. Proton and carbon-13 nuclear magnetic resonance studies reveal characteristic chemical shifts corresponding to the steroid backbone and functional groups [25] [27]. The nuclear magnetic resonance data confirm the polarization effects within the steroid nucleus and provide assignment of all carbon and hydrogen environments [25] [26].

Table 4: Key Spectroscopic Characteristics

TechniqueKey FeaturesReference
¹H Nuclear Magnetic ResonanceSteroid backbone assignments, hydroxyl protons [25] [26]
¹³C Nuclear Magnetic ResonanceComplete carbon assignments, carboxylate carbon [25] [27]
Infrared SpectroscopyHydroxyl stretches, carboxylate vibrations [28] [29]
Mass SpectrometryMolecular ion peak, fragmentation patterns [1]

Infrared spectroscopy reveals characteristic absorption bands corresponding to functional groups within the molecule [28] [29]. The hydroxyl groups at positions 3-alpha and 7-alpha generate broad absorption bands in the 3200-3550 wavenumber region [29] [30]. The carboxylate group produces strong absorption in the 1550-1600 wavenumber region, characteristic of ionic carboxylate vibrations [29] [30].

Carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, corresponding to the aliphatic portions of the steroid framework [29] [30]. The steroid ring system contributes to multiple absorption bands throughout the fingerprint region, providing a unique spectroscopic signature for identification purposes [29] [31].

Natural extraction

Bile-derived isolation protocols

Natural extraction of sodium chenodeoxycholate from bile sources represents the most direct route to obtain this compound from its biological matrix. Bile acids exist naturally in bile primarily as conjugated forms with glycine and taurine, necessitating systematic extraction and purification protocols to isolate the free acid before sodium salt formation [1] [2].

The standard bile-derived isolation protocol begins with bile collection and preprocessing. Fresh bile samples undergo immediate filtration to remove particulate matter and cellular debris. The bile is then subjected to alkaline hydrolysis using sodium hydroxide solution at concentrations ranging from 0.1 to 2.0 molar. The hydrolysis temperature critically affects the yield, with studies demonstrating that temperatures of 60-121°C provide optimal deconjugation efficiency [1] [3] [4]. Recent simplified methods have reduced hydrolysis temperatures to 60°C with extended reaction times of 6 hours, achieving yields of 82.24% compared to 92.09% for traditional high-temperature methods [4].

The liquid-liquid extraction phase employs selective partitioning between aqueous and organic phases. After acidification to pH 1-2 using hydrochloric acid, the free bile acids partition into organic solvents such as ethyl acetate or diethyl ether [3]. Multiple extraction cycles ensure quantitative recovery, with typical protocols requiring three to five extractions with solvent-to-aqueous ratios of 2:1 [5].

Enzymatic deconjugation offers an alternative approach with milder conditions. Bile salt hydrolase enzymes cleave glycine and taurine conjugates at 37°C within 2 hours, producing yields of 58.18% while eliminating harsh chemical conditions [4]. This method generates less alkaline wastewater and offers potential enzyme reusability, though yields remain lower than chemical hydrolysis.

Purification techniques for high-purity compounds

Achieving pharmaceutical-grade purity requires multiple purification stages following initial extraction. Column chromatography serves as the primary separation technique, utilizing silica gel stationary phases with gradient elution systems. The optimal mobile phase composition consists of hexane-ethyl acetate gradients, progressing from 80:20 to 20:80 ratios over 4-8 hours [6]. This approach achieves purities of 90-95% with recoveries of 75-90%.

High-performance liquid chromatography (HPLC) preparative methods provide superior resolution for chenodeoxycholic acid separation from closely related bile acid isomers. Reversed-phase columns packed with octadecylsilane-bonded silica (C18) effectively separate chenodeoxycholic acid from deoxycholic acid and other structural isomers [7]. Mobile phases containing acetonitrile-water gradients with formic acid modifiers achieve baseline separation within 30-minute runs [7]. Detection limits reach 0.060 μg/mL with quantification limits of 2.0 μg/mL [8].

Solid-phase extraction (SPE) techniques using C18 cartridges offer rapid purification with high recoveries. Optimized protocols achieve recoveries of 89.1-100.2% for bile acid standards [9] [10]. The procedure involves sample loading at pH 7-8, washing with water to remove salts and polar impurities, followed by elution with methanol or acetonitrile [9]. Processing times of 1-2 hours make SPE suitable for routine analytical applications.

Recrystallization provides final purification to achieve pharmaceutical grade material. Chenodeoxycholic acid recrystallizes from ethyl acetate at 60°C, yielding crystals with purities exceeding 98.1% [3]. The process involves dissolving crude material in hot ethyl acetate, adding seed crystals, and allowing controlled cooling over 24 hours. Melting point analysis confirms purity, with pure chenodeoxycholic acid melting at 168.5-169.5°C [3].

Chemical synthesis

Multistep synthetic routes from cholesterol precursors

Chemical synthesis of chenodeoxycholic acid from cholesterol follows two distinct biosynthetic pathways: the neutral pathway initiated by 7α-hydroxylation and the alternative acidic pathway beginning with 27-hydroxylation [11]. These pathways provide templates for synthetic routes that can be adapted for laboratory and industrial production.

The neutral pathway synthesis commences with cholesterol 7α-hydroxylase-mediated oxidation to form 7α-hydroxycholesterol [12]. This intermediate undergoes sequential transformations including oxidation of the 3β-hydroxyl group to form 7α-hydroxy-4-cholesten-3-one, followed by saturation of the double bond and side-chain oxidation [12]. The complete synthesis requires 14 enzymatic steps to produce chenodeoxycholic acid with yields ranging from 3.5% to 97% depending on the specific synthetic approach employed [13].

A simplified synthetic route involves direct chemical conversion of methyl 3α-acetoxyl-7α-hydroxyl-5β-cholanoate to chenodeoxycholic acid. The procedure employs methanolic sodium hydroxide (1.1 mmol) at reflux temperature for 1 hour, followed by acidification to pH 1-2 with hydrochloric acid [13]. This method achieves remarkable yields of 97% and produces material with melting points of 119-121°C, confirming structural integrity [13].

The alternative acidic pathway utilizes 27-hydroxycholesterol as the starting material. This precursor undergoes 7α-hydroxylation to form 7α,27-dihydroxycholesterol, followed by side-chain oxidation and β-oxidation to yield chenodeoxycholic acid [14]. Studies demonstrate that 7α,26-dihydroxy-4-cholesten-3-one serves as an efficient precursor, preferentially converting to chenodeoxycholic acid over cholic acid in a 7:1 ratio [14].

Multistep optimization focuses on protecting group strategies and selective functionalization. The 3α-hydroxyl group requires protection during 7α-functionalization to prevent unwanted side reactions. Carbethoxylation provides effective protection, allowing selective 7α-modification before deprotection under mild alkaline conditions [15]. This approach improves overall yields and reduces purification complexity.

Enzymatic modification strategies for conjugation

Enzymatic conjugation of chenodeoxycholic acid with amino acids represents a critical biotransformation for producing physiologically active forms. The bile acid CoA:amino acid N-acyltransferase (BAAT) enzyme catalyzes this conjugation through a sophisticated three-step mechanism [16] [17].

The initial step involves CoA-ester formation through bile acid CoA ligase (BAL) activity. This enzyme forms an acid-anhydride bond between the carboxylic acid of chenodeoxycholic acid and adenosine-5'-monophosphate, followed by CoA exchange to generate the bile acid-CoA thioester [16]. Optimal reaction conditions require ATP concentrations of 2-10 mM, CoA concentrations of 1-5 mM, and magnesium ion concentrations of 5-20 mM [18].

The conjugation reaction employs BAAT enzyme at concentrations of 0.1-1.0 mg/mL under physiological conditions of pH 7.4-8.5 and temperature 37-42°C [16]. The enzyme binds the bile acid-CoA unit and forms a covalent bond between the bile acid and a cysteine residue in the active site through nucleophilic attack [16]. Substrate ratios of bile acid to amino acid should range from 1:2 to 1:5 to ensure complete conversion [18].

Glycine conjugation produces glycochenodeoxycholic acid through reaction with glycine at the C-24 carboxyl group. The BAAT enzyme shows high specificity for glycine, with optimal conversion occurring at pH 8.0 and temperature 40°C over 2-6 hours [16]. The reaction proceeds through acyl-enzyme intermediate formation followed by aminolysis to yield the final conjugate [17].

Taurine conjugation follows similar mechanistic pathways but requires different optimization parameters due to taurine's sulfonic acid functionality. The reaction proceeds efficiently at slightly higher pH values (8.2-8.5) and extended incubation times due to the lower nucleophilicity of the taurine amino group [16]. Temperature optimization remains at 37-40°C to maintain enzyme stability while ensuring adequate reaction kinetics.

Industrial production considerations

Scalability challenges in sodium salt preparation

Industrial-scale production of sodium chenodeoxycholate faces significant technical challenges related to heat and mass transfer limitations. Laboratory-scale synthesis typically employs small reaction vessels with efficient stirring and temperature control, but scaling to production volumes creates non-linear heat transfer effects [19]. Industrial reactors require jacketed designs with internal baffles and multiple heating zones to maintain temperature uniformity during synthesis and crystallization processes [19].

Mixing homogeneity becomes critical at production scales where Reynolds numbers and power consumption per unit volume decrease significantly [20]. Multi-point agitation systems with optimized impeller designs ensure adequate mixing intensity throughout large reaction volumes. Poor mixing leads to local concentration gradients, affecting crystal nucleation and growth kinetics during sodium salt formation [19].

Crystal formation control presents particular challenges during scale-up of sodium salt preparation. Laboratory crystallization in small volumes allows precise control of supersaturation ratios and cooling rates, but industrial crystallizers must accommodate larger thermal masses and slower cooling kinetics [19]. Seeding strategies become essential, requiring preparation of seed crystals with appropriate size distribution and polymorphic form [20]. Controlled cooling profiles with multiple temperature ramps prevent rapid nucleation that produces fine particles with poor filtration characteristics.

Solvent recovery systems become economically necessary at production scales due to large solvent volumes involved in extraction and purification processes. Distillation columns with appropriate theoretical plate numbers ensure efficient separation of organic solvents from aqueous phases [21]. Vapor-liquid equilibrium considerations become critical for solvent mixtures, requiring careful design to prevent azeotrope formation that complicates recovery [21].

pH control systems must accommodate the buffering capacity of large-volume solutions and potential local pH variations during addition of sodium hydroxide for salt formation [22]. Multiple pH monitoring points with automated dosing systems prevent pH excursions that could affect product quality or cause unwanted side reactions [22].

Quality control methodologies for impurity profiling

Comprehensive analytical method development forms the foundation of industrial quality control for sodium chenodeoxycholate. High-performance liquid chromatography (HPLC) with ultraviolet detection serves as the primary assay method, requiring validation according to International Council for Harmonisation (ICH) guidelines [23]. Method parameters include linearity over concentration ranges of 0.25-10 nM to 2.5-5 μM, precision within ±6.5%, and accuracy of 81.2-118.9% [24] [25].

Related substances analysis employs gradient HPLC methods capable of separating chenodeoxycholic acid from closely related impurities including cholic acid, deoxycholic acid, and lithocholic acid [8]. Reversed-phase columns (C18, 250 mm × 4.6 mm, 5 μm) with acetonitrile-methanol-formic acid mobile phases achieve baseline separation of critical pairs [8]. Detection limits of 0.060 μg/mL enable quantification of impurities at 0.1% levels relative to the main component [8].

Mass spectrometry confirmation provides structural verification of impurities through high-resolution accurate mass measurements. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization enables identification of novel impurities such as chenodeoxycholic acid dimers that may form during synthesis or storage [26]. Multiple reaction monitoring (MRM) modes provide enhanced selectivity for quantitative determination of specific impurities [27].

Residual solvent analysis follows ICH Q3C guidelines for determination of organic solvents used in synthesis and purification processes. Gas chromatography-mass spectrometry (GC-MS) with static headspace sampling quantifies volatile impurities including methanol, ethyl acetate, and acetonitrile at parts-per-million levels [23]. Method validation includes accuracy studies with spiked samples and stability studies to confirm analyte integrity during analysis.

Process analytical technology (PAT) implementation enables real-time monitoring of critical quality attributes during production. Near-infrared spectroscopy provides non-invasive monitoring of crystallization processes, enabling endpoint determination and polymorphic form confirmation [20]. In-line pH monitoring prevents excursions during alkaline hydrolysis and salt formation steps. Particle size analyzers using laser diffraction technology monitor crystal size distribution to ensure consistent product characteristics [20].

Stability-indicating methods track degradation products formed under stress conditions including elevated temperature, humidity, and light exposure. Forced degradation studies identify potential degradation pathways and establish shelf-life specifications [23]. Analytical methods must demonstrate specificity for the drug substance in the presence of degradation products to support stability claims and expiration dating [23].

Table 1: Synthesis Routes for Sodium Chenodeoxycholate
MethodYield (%)Temperature (°C)Time (hours)AdvantagesLimitations
Direct Sodium Salt Formation97-9920-601-2High yield, simple procedureRequires pure acid substrate
Enzymatic Cholesterol Conversion60-8037-5016-24Mild conditions, specificLower yields, enzyme cost
Chemical Synthesis from Cholesterol3.5-9750-1008-72Controlled stereochemistryLow overall yield, multiple steps
Bile-derived Extraction80-9560-1216-24Natural starting materialVariable bile composition
Table 2: Purification Techniques for High-Purity Compounds
TechniquePurity Achieved (%)Recovery (%)Solvent SystemTime Required
Column Chromatography (Silica)90-9575-90Hexane/Ethyl acetate4-8 hours
HPLC Preparative95-9980-95Acetonitrile/Water2-4 hours
Solid Phase Extraction (C18)85-9589-100Methanol/Water1-2 hours
Recrystallization80-9870-85Ethyl acetate24-48 hours
Size Exclusion Chromatography75-10475-104Aqueous buffer2-3 hours
Table 3: Enzymatic Conjugation Parameters
ParameterOptimal RangeCritical Factor
BAAT Enzyme Concentration0.1-1.0 mg/mLEnzyme activity
CoA Concentration1-5 mMCoA-ester formation
ATP Concentration2-10 mMEnergy source
Magnesium Ion Concentration5-20 mMCofactor requirement
pH Optimum7.4-8.5Enzyme stability
Temperature37-42°CReaction kinetics
Incubation Time2-6 hoursComplete conversion
Substrate Ratio (BA:Amino Acid)1:2 to 1:5Stoichiometric excess
Table 4: Quality Control Methodologies for Impurity Profiling
ParameterSpecificationTest MethodFrequency
Assay (HPLC)≥97.0%HPLC-UVEvery batch
Related Substances≤2.0%HPLC-MS/MSEvery batch
Heavy Metals≤10 ppmICP-MSEvery batch
Loss on Drying≤5.0%Karl FischerEvery batch
Residual SolventsPer ICH Q3CGC-MSEvery batch
Microbial LimitsPer USPPlate countEvery batch
Endotoxins≤0.25 EU/mgLAL testEvery batch
Particle SizeD50: 10-100 μmLaser diffractionPer lot
Table 5: Scalability Challenges in Sodium Salt Preparation
ChallengeScale ImpactMitigation StrategyCritical Parameters
Heat Transfer EfficiencyNon-linear scalingJacketed reactors, bafflesTemperature gradients
Mixing HomogeneityReduced efficiencyMulti-point agitationReynolds number
Crystal Formation ControlVariable morphologySeeding, controlled coolingSupersaturation ratio
Solvent RecoveryEconomic necessityDistillation columnsVapor-liquid equilibrium
pH ControlLocal variationsMultiple pH probesBuffer capacity
Impurity ManagementConcentration effectsIn-line monitoringPartition coefficients
Equipment CleaningCross-contaminationCIP/SIP systemsResidue levels
Process MonitoringReal-time needsPAT implementationProcess variables

Physical Description

Solid

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

392.29265975 g/mol

Monoisotopic Mass

392.29265975 g/mol

Heavy Atom Count

28

Melting Point

168-171
165 - 167 °C

UNII

0GEI24LG0J

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Chenodiol is indicated for patients with radiolucent stones in well-opacifying gallbladders, in whom selective surgery would be undertaken except for the presence of increased surgical risk due to systemic disease or age. Chenodiol will not dissolve calcified (radiopaque) or radiolucent bile pigment stones.
FDA Label
Chenodeoxycholic acid is indicated for the treatment of inborn errors of primary bile acid synthesis due to sterol 27 hydroxylase deficiency (presenting as cerebrotendinous xanthomatosis (CTX)) in infants, children and adolescents aged 1 month to 18 years and adults.

Livertox Summary

Chenodeoxycholic acid (chenodiol) is a primary bile acid, synthesized in the liver and present in high concentrations in bile that is used therapeutically to dissolve cholesterol gallstones. Chronic therapy is associated with transient elevations in serum aminotransferase levels in up to 30% of patients, but chenodiol has been linked to only rare instances of clinically apparent liver injury with jaundice.

Drug Classes

Gastrointestinal Agents

Mechanism of Action

Chenodiol suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid in an expanded bile acid pool. These actions contribute to biliary cholesterol desaturation and gradual dissolution of radiolucent cholesterol gallstones in the presence of a gall-bladder visualized by oral cholecystography. Bile acids may also bind the the bile acid receptor (FXR) which regulates the synthesis and transport of bile acids.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Absorption Distribution and Excretion

Chenodiol is well absorbed from the small intestine.
About 80% of its bacterial metabolite lithocholate is excreted in the feces.

Metabolism Metabolites

Chenodiol is well absorbed from the small intestine and taken up by the liver where it is converted to its taurine and glycine conjugates and secreted in bile. At steady-state, an amount of chenodiol near the daily dose escapes to the colon and is converted by bacterial action to lithocholic acid. About 80% of the lithocholate is excreted in the feces; the remainder is absorbed and converted in the liver to its poorly absorbed sulfolithocholyl conjugates. During chenodiol therapy there is only a minor increase in biliary lithocholate, while fecal bile acids are increased three- to fourfold.

Wikipedia

Chenodeoxycholic_acid
Cinolazepam

Use Classification

Human drugs -> Orphan -> Bile and liver therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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